molecular formula C23H30N6O3S B3201371 3-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019104-07-4

3-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B3201371
CAS No.: 1019104-07-4
M. Wt: 470.6 g/mol
InChI Key: CVUBWMHKJTYGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS: 1019104-07-4) is a heterocyclic compound with a molecular weight of 470.6 g/mol and the molecular formula C23H30N6O3S . This complex organic molecule features a pyridazine core substituted with a 3-methylpyrazole moiety at the 6-position and a sulfonylated piperazine group at the 3-position, which is further modified with a 5-(tert-butyl)-2-methoxyphenyl sulfonyl group that introduces significant steric bulk and electron-donating properties . Compounds with this specific hybrid architecture, particularly pyridazine-piperazine hybrids, are frequently explored in pharmaceutical research for their potential as kinase inhibitors or serotonin receptor modulators, due to their sophisticated ability to engage in multiple hydrogen bonding and key hydrophobic interactions with biological targets . The structural features of this compound, especially the sulfonamide group, are known to be pivotal for the antifungal activity observed in related molecules, as they can inhibit crucial enzymes like cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) . Researchers can utilize this high-quality compound to investigate its mechanism of action, binding affinity, and efficacy in various biochemical assays. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3S/c1-17-10-11-29(26-17)22-9-8-21(24-25-22)27-12-14-28(15-13-27)33(30,31)20-16-18(23(2,3)4)6-7-19(20)32-5/h6-11,16H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUBWMHKJTYGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 946305-32-4) is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against specific pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S with a molecular weight of 434.5 g/mol . The structure includes a pyridazine ring, piperazine moiety, and a sulfonamide group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its antimicrobial and cytotoxic properties. Notable findings include:

  • Antitubercular Activity :
    • A series of related compounds were tested against Mycobacterium tuberculosis (Mtb), revealing that derivatives with similar structural motifs exhibited significant antitubercular activity. For instance, compounds showed IC50 values ranging from 1.35 to 2.18 μM , indicating strong inhibitory effects on Mtb growth .
  • Cytotoxicity :
    • The cytotoxicity of these compounds was assessed using human embryonic kidney (HEK-293) cells, demonstrating that most tested compounds were non-toxic at concentrations up to 128 μM , suggesting a favorable safety profile for further development .
  • Mechanism of Action :
    • Molecular docking studies indicated that the compound interacts with specific targets in Mtb, potentially inhibiting essential metabolic pathways. This interaction pattern is critical for understanding the compound's efficacy and guiding future modifications for enhanced activity .

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

Table 1: Comparative Biological Activity of Related Compounds

Compound IDIC50 (μM)IC90 (μM)Target PathogenCytotoxicity (HEK-293)
6a1.353.73M. tuberculosisNon-toxic (<128 μM)
6e2.1840.32M. tuberculosisNon-toxic (<128 μM)
IT102.327.05M. tuberculosisNon-toxic (>128 μM)
NEU-1207>300N/AT. bruceiToxic

This table summarizes the effectiveness of various compounds related to the target compound in inhibiting Mtb and their cytotoxic effects on human cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s key structural differentiators include:

  • Sulfonylated Piperazine: The 4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazine group contrasts with simpler piperazine derivatives, such as 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (), which lacks a sulfonyl group and features a halogenated aryl substituent. The tert-butyl group enhances lipophilicity (predicted logP ~3.5 vs.
  • Pyrazole Substituent: The 3-methylpyrazole at the 6-position differs from hydroxyl or acetohydrazide groups in related pyridazinones (e.g., compounds T1–T12 in ), which may influence metabolic stability or target selectivity.

Table 1: Structural Comparison

Compound Name Piperazine Substituent Pyridazine Substituent Molecular Weight (g/mol) Predicted logP
Target Compound 5-(tert-butyl)-2-methoxyphenylsulfonyl 3-methyl-1H-pyrazol-1-yl ~525 ~3.5
3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 2-fluorophenyl Chlorine ~363 ~2.8
T1–T12 derivatives () Varied (e.g., benzalhydrazone) Hydroxyl, acetohydrazide ~400–450 ~1.5–2.5
Physicochemical and Pharmacokinetic Properties
  • Acid-Base Behavior : The piperazine nitrogen (pKa ~7.5) may remain protonated at physiological pH, aiding solubility in acidic environments (e.g., stomach) .

Table 2: Predicted ADME Properties

Property Target Compound 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine
Water Solubility (mg/mL) ~0.01 ~0.1
Plasma Protein Binding ~95% ~85%
CYP3A4 Inhibition Moderate Low

Q & A

Q. What are the optimal reaction conditions for synthesizing the target compound with high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., ethanol or THF), catalysts (e.g., palladium-based catalysts for coupling reactions), and temperature control (60–80°C for condensation reactions). For example, pyrazoline derivatives are synthesized via condensation of hydrazine derivatives with ketones in ethanol under reflux (60–80°C) . Purity can be monitored using HPLC (e.g., 95.5% purity achieved in a similar sulfonamide synthesis ).

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR (¹H/¹³C) to verify substituent positions and piperazine/pyridazine ring conformations.
  • X-ray crystallography for absolute configuration confirmation, as demonstrated in pyrazoline crystal structure analysis .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

Q. What analytical methods are recommended for assessing stability under varying storage conditions?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (e.g., decomposition points).
  • Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products .
  • Light sensitivity tests using UV-Vis spectroscopy to monitor photolytic degradation.

Q. How can solubility challenges in pharmacological assays be addressed during early-stage testing?

  • Methodological Answer :
  • Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Adjust pH (e.g., phosphate buffer at pH 7.4) for ionizable groups, as seen in sulfonamide derivatives .
  • Preclinical studies may employ surfactants (e.g., Tween-80) for in vivo administration.

Q. What purification techniques are effective for isolating the compound from reaction byproducts?

  • Methodological Answer :
  • Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) for intermediate purification.
  • Recrystallization using methanol/water mixtures to isolate crystalline products .
  • Membrane filtration (0.22 µm) for sterility in biological assays.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target receptors?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) using crystal structures of receptors (e.g., kinases or GPCRs) to identify key interactions (e.g., hydrogen bonds with sulfonyl groups).
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models to correlate substituent effects (e.g., tert-butyl groups) with activity trends.

Q. What experimental designs resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., reference inhibitors).
  • Meta-analysis of dose-response curves (EC₅₀/IC₅₀ values) to identify outliers.
  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate results, as applied in pyrazole derivative studies .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP values, balancing blood-brain barrier penetration and renal clearance.
  • Prodrug strategies : Mask sulfonyl groups with ester linkages to enhance oral bioavailability, inspired by benzimidazole prodrugs .
  • Microsomal stability assays (human liver microsomes) to identify metabolic hotspots for structural modification.

Q. What strategies validate the compound’s selectivity against off-target receptors?

  • Methodological Answer :
  • Broad-panel screening (e.g., Eurofins CEREP panel) across 100+ receptors/enzymes.
  • CRISPR/Cas9 knockouts of primary targets to confirm mechanism-specific effects.
  • Cryo-EM structural analysis to visualize binding modes and off-target interactions .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs with improved efficacy?

  • Methodological Answer :
  • Scaffold hopping : Replace pyridazine with triazolothiadiazole cores to enhance metabolic stability .
  • Substituent scanning : Systematically vary tert-butyl, methoxy, and pyrazole groups to map steric/electronic effects.
  • Free-Wilson analysis to quantify contributions of individual substituents to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.